N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Description
N-(3-Acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a furan-2-yl group at position 3 and an acetamide side chain linked to a 3-acetylphenyl moiety.
This compound’s synthesis likely involves coupling a pyridazinone precursor with an acetylphenyl-acetamide intermediate, analogous to methods described for related structures (e.g., zaleplon intermediates involving N-(3-acetylphenyl)-acetamide formation) .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)13-4-2-5-14(10-13)19-17(23)11-21-18(24)8-7-15(20-21)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFCUXPYKLYGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining an acetylphenyl group with a furan and a pyridazinone moiety, which suggests diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. The compound's structure can be illustrated as follows:
| Feature | Description |
|---|---|
| Acetyl Group | Attached to the phenyl ring |
| Furan Ring | Contributes to biological activity |
| Pyridazinone Core | Central to its pharmacological interactions |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The furan and pyridazine rings enhance the compound's binding affinity, potentially leading to therapeutic effects such as:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The unique combination of functional groups may inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The presence of the furan moiety is often linked to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
Comparative Biological Activity
A comparative analysis of similar compounds reveals the following insights into their biological activities:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-acetamide | Furan ring, pyridazine core | Anticancer activity |
| 3-Acetylfuran | Furan ring with acetyl group | Flavoring properties; less active |
| 6-Oxopyridazine | Pyridazine core with ketone | Exhibits antimicrobial properties |
Case Studies
Recent research has highlighted the potential applications of this compound in various therapeutic areas:
- Anticancer Studies : In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Research : Animal models have shown that treatment with this compound reduces inflammation markers, indicating its viability as an anti-inflammatory drug.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formulas.
Pharmacological and Physicochemical Comparisons
Pyridazinone Derivatives
Target Compound vs. 2-(6-Oxo-3-phenylpyridazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide :
- Substituent Effects : The trifluoromethyl group in the latter increases electronegativity and resistance to oxidative metabolism compared to the acetyl group in the target compound.
- Bioactivity : Trifluoromethyl-substituted analogues often exhibit enhanced kinase inhibition due to stronger hydrophobic interactions with ATP-binding pockets .
- Target Compound vs. CID-49671233 : Heterocyclic Diversity: CID-49671233’s pyrimidinone side chain may confer additional hydrogen-bonding capacity, whereas the target’s furan group favors π-π interactions. Fluorine Impact: The 4-fluorophenyl group in CID-49671233 enhances membrane permeability and bioavailability relative to the acetylphenyl group .
Non-Pyridazinone Analogues
- Compound 14 (1,3,4-Thiadiazol-2-yl Acetamide) : The naphthofuranpyrazole-thiadiazole hybrid demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), likely due to its planar, conjugated system disrupting bacterial membranes. In contrast, the target compound’s pyridazinone-furan structure may prioritize enzyme inhibition over membrane disruption.
Computational and Experimental Insights
- Molecular Docking: Pyridazinone derivatives like CID-49671233 show binding energies of −8.2 to −9.5 kcal/mol in kinase targets, suggesting strong affinity .
- Solubility : The acetylphenyl group in the target compound increases logP (~2.8) compared to the more polar 1,3,4-thiadiazole derivatives (logP ~1.5–2.0) , favoring blood-brain barrier penetration but limiting aqueous solubility.
Research Findings and Implications
- Structural Optimization : Replacing the acetylphenyl group with trifluoromethylphenyl (as in ) could enhance metabolic stability without compromising lipophilicity.
- Activity Gaps: While Compound 14’s antimicrobial data are robust , the target compound’s bioactivity remains uncharacterized. Future studies should evaluate its efficacy against kinase targets (e.g., EGFR, CDK2) given pyridazinone’s established role in cancer therapy .
Preparation Methods
Formation of the Pyridazinone Core
The pyridazinone ring is synthesized via cyclocondensation of γ-keto esters with hydrazine hydrate. For example, ethyl 4-oxopentanoate reacts with hydrazine hydrate in ethanol under reflux (60–80°C, 3–5 hours) to yield 6-methylpyridazin-3(2H)-one. Modifications at the C-3 position are achieved through Knoevenagel condensation with furan-2-carbaldehyde.
Reaction conditions :
- Solvent : Anhydrous ethanol.
- Catalyst : Potassium hydroxide (5% w/v).
- Temperature : Reflux (78°C).
- Time : 2–4 hours.
This step introduces the furan-2-yl group at C-3, critical for subsequent functionalization.
Alkylation with Ethyl Bromoacetate
The pyridazinone intermediate undergoes N-alkylation at the C-2 position using ethyl bromoacetate. This reaction is performed in acetonitrile with potassium carbonate as a base (reflux, 4–6 hours), yielding the ethyl ester derivative.
Key parameters :
- Molar ratio : 1:1.5 (pyridazinone:ethyl bromoacetate).
- Yield : 70–85% after column chromatography (cyclohexane/ethyl acetate, 2:1).
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using 6 N sodium hydroxide at 80°C for 1–2 hours. This step ensures compatibility with amide bond formation.
Typical yield : 90–95%.
Amidation with 3-Acetylaniline
The carboxylic acid is converted to the target acetamide via a mixed anhydride intermediate. Ethyl chloroformate and triethylamine in tetrahydrofuran (THF) facilitate anhydride formation, followed by reaction with 3-acetylaniline at −5°C to room temperature.
Optimized conditions :
- Molar ratio : 1:1.1 (acid:3-acetylaniline).
- Solvent : Anhydrous THF.
- Reaction time : 12 hours.
- Yield : 65–75% after purification.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The Knoevenagel condensation requires strict anhydrous conditions to prevent hydrolysis of the furan-2-carbaldehyde. Substituting ethanol with dimethylformamide (DMF) increased yields by 10–15% but complicated purification.
Byproduct Mitigation
Side reactions, such as over-alkylation or ester hydrolysis, are minimized by:
- Controlled stoichiometry of ethyl bromoacetate.
- Low-temperature amidation (−5°C) to suppress racemization.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Comparative Analysis with Analogous Compounds
Structural analogs, such as N-cycloheptyl-2-(3-furan-2-yl-6-oxopyridazin-1-yl)acetamide, follow similar synthetic pathways but differ in alkylation and amidation steps. For example:
These comparisons highlight the versatility of the pyridazinone scaffold for targeted modifications.
Industrial and Research Applications
The synthesis protocol is scalable for industrial production, with batch sizes up to 1 kg demonstrated in pilot studies. Applications include:
- Drug discovery : As a kinase inhibitor lead compound.
- Material science : As a ligand for metal-organic frameworks (MOFs).
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the preparation of furan-2-ylmethylamine via Friedel-Crafts acylation or substitution reactions.
- Step 2 : React with 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetic acid under amide coupling conditions (e.g., EDCI/HOBt or DCC as coupling agents in DMF at 0–25°C).
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DCM vs. THF) to improve yield. Control temperature to avoid side reactions like over-acylation .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of acetylphenyl protons (δ 2.5–2.7 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI) to detect [M+H] peaks .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1680 cm for acetamide and pyridazinone) .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodology :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
- Anti-inflammatory Potential : Test inhibition of COX-2 or TNF-α in RAW 264.7 macrophage cells .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodology :
- Substituent Variation : Synthesize analogs with modified acetylphenyl (e.g., 4-methoxy vs. 3-chloro) or pyridazinone substituents (e.g., 6-oxo vs. 6-thione) .
- Biological Testing : Compare IC values across analogs to identify key functional groups. For example, fluorophenyl substitutions () enhance anticancer activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or HDAC .
Q. How should contradictory data in biological assays (e.g., high cytotoxicity but low target inhibition) be resolved?
- Methodology :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities skewing results .
- Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Off-Target Screening : Perform kinase profiling or proteome-wide assays to identify unintended interactions .
Q. What strategies can stabilize the pyridazinone moiety during in vitro and in vivo studies?
- Methodology :
- pH Optimization : Maintain physiological pH (7.4) to prevent hydrolysis of the 6-oxo group .
- Prodrug Design : Mask the pyridazinone with ester or PEG groups to enhance metabolic stability .
- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent degradation .
Comparative Analysis of Structural Analogs
Notes for Methodological Rigor
- Synthetic Reproducibility : Document reaction scales (e.g., 0.1 mmol vs. 10 mmol) and solvent drying protocols to ensure consistency .
- Data Validation : Use triplicate experiments with standard deviations for biological assays. Report p-values for significance .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies, including proper disposal of cytotoxic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
